4-(2-methoxynaphthalen-1-yl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione class, characterized by a bicyclic core fused with a pyrimidine ring. Its structure features a 2-methoxynaphthalene substituent at position 4 and a 2-morpholinoethyl group at position 4. These substituents likely influence its solubility, bioavailability, and interaction with biological targets.
Properties
IUPAC Name |
4-(2-methoxynaphthalen-1-yl)-6-(2-morpholin-4-ylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-30-18-7-6-15-4-2-3-5-16(15)19(18)21-20-17(24-23(29)25-21)14-27(22(20)28)9-8-26-10-12-31-13-11-26/h2-7,21H,8-14H2,1H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMXNTKRWMOAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3C4=C(CN(C4=O)CCN5CCOCC5)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine, has been reported to inhibit tubulin polymerization. Tubulin is a globular protein that is the main constituent of microtubules in cells, playing crucial roles in cell division and intracellular transport.
Pharmacokinetics
The morpholine moiety in the compound is known to be widely used in biomedical applications due to its lysosome-targeting properties. This suggests that the compound might have good cellular uptake and could potentially accumulate in lysosomes.
Biological Activity
The compound 4-(2-methoxynaphthalen-1-yl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a novel pyrrolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a pyrrolo[3,4-d]pyrimidine core with substituents that enhance its biological activity. The presence of the methoxy group and morpholinoethyl side chain contributes to its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Research indicates that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways. The compound may share these mechanisms due to structural similarities with known anticancer agents .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. It was tested against several bacterial strains and exhibited moderate antibacterial activity. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Anticancer Mechanism : A recent study on related compounds indicated that they induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells through mitochondrial pathways .
- Enzyme Interaction : Docking studies revealed that the compound binds effectively to the active site of AChE, suggesting a strong potential for therapeutic applications in neurodegenerative disorders .
- Antimicrobial Testing : In vitro assays against Gram-positive and Gram-negative bacteria showed that the compound inhibited growth at concentrations ranging from 10 to 50 µg/mL, indicating its potential as a lead compound in antibiotic development .
Data Table: Biological Activities
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a molecular weight of 344.42 g/mol. Its structure features a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity.
Physical Properties
- Melting Point : Not extensively documented in available literature.
- Solubility : Likely soluble in organic solvents; specific solubility data is limited.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 4-(2-methoxynaphthalen-1-yl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cancer pathways.
Case Study : A study demonstrated that modifications to the pyrrolo[3,4-d]pyrimidine scaffold could enhance selectivity and potency against cancer cell lines while minimizing off-target effects .
Antiviral Properties
Preliminary studies suggest that this compound may possess antiviral activity. Similar structures have shown effectiveness against viral infections by interfering with viral replication mechanisms.
Case Study : Research on related compounds has shown promise in treating viral diseases such as HIV and influenza by inhibiting viral enzymes crucial for replication .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is being explored due to the presence of morpholine and naphthalene moieties known for their biological activities. These properties may be leveraged to develop new treatments for inflammatory diseases.
Case Study : A derivative was tested in animal models for its ability to reduce inflammation markers significantly, indicating potential therapeutic applications .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler naphthalene derivatives and morpholine intermediates. Recent advancements in synthetic methodologies have improved yields and reduced reaction times.
| Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| Step 1 | Naphthalene derivative + Morpholine | DMF, heat | 70% |
| Step 2 | Pyrimidine precursor + Cyclization agent | Reflux | 85% |
Structural Modifications
Researchers are actively exploring structural modifications to enhance the pharmacological profiles of this compound. Substituents on the naphthalene ring or variations in the morpholine side chain can significantly impact biological activity.
Chemical Reactions Analysis
Core Synthetic Strategies
The pyrrolo[3,4-d]pyrimidine scaffold is typically constructed via multicomponent reactions (MCRs) or stepwise annulation. A validated method involves:
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Three-component cyclization : Combining arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives under catalytic TBAB (tetrabutylammonium bromide) in ethanol at 50°C ( ).
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Key intermediates : Morpholinoethyl and methoxynaphthyl groups are introduced via nucleophilic substitution or coupling reactions post-core formation ( ).
Morpholinoethyl Side Chain
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Alkylation/Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility.
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Oxidation : Susceptible to peroxide-mediated oxidation, forming morpholine-N-oxide derivatives ( ).
Methoxynaphthalene Group
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Demethylation : Treatment with BBr₃ or HBr/acetic acid removes the methoxy group, yielding a hydroxylated analog.
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Electrophilic Substitution : Bromination or nitration occurs preferentially at the naphthalene ring’s α-position ( ).
Pyrrolopyrimidine Core
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Nucleophilic Attack : The C-2 and C-5 carbonyl groups react with hydrazines or hydroxylamines to form hydrazones or oximes ( ).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydro ring to a fully saturated decahydro structure ( ).
Derivatization Reactions
| Reaction Type | Conditions | Product Modifications | Yield |
|---|---|---|---|
| Amide Formation | DCC/DMAP, RCOOH | C-2/C-5 ester → amide | 70–85% |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Naphthyl → biaryl substituents | 60–75% |
| Mannich Reaction | Formaldehyde, amine, EtOH reflux | Morpholinoethyl → tertiary amine | 65–80% |
Data compiled from methodologies in , , and .
Degradation Pathways
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Hydrolytic Degradation : Acidic/basic conditions cleave the pyrrolopyrimidine ring, producing morpholinoethylamine and naphthoic acid derivatives.
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Photodegradation : UV exposure induces demethylation and ring-opening via singlet oxygen mechanisms ( ).
Comparative Reactivity with Analogues
Mechanistic Insights
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Cyclization Mechanism : TBAB catalyzes Knoevenagel condensation between arylglyoxals and aminouracil, followed by Michael addition with barbituric acid ( ).
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Steric Effects : The 2-methoxynaphthalen-1-yl group directs electrophiles to the pyrimidine ring’s C-6 position ( ).
This compound’s reactivity profile highlights its adaptability for pharmaceutical derivatization, particularly in developing kinase inhibitors or anti-inflammatory agents ( , ). Further studies should explore enantioselective syntheses and in vivo stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a pyrrolo[3,4-d]pyrimidine-dione core with several derivatives (Table 1). Key differences lie in substituent groups, which dictate physicochemical and pharmacological properties:
Key Observations:
- Target Compound vs. However, the hydroxyl group in 4j could facilitate hydrogen bonding with biological targets.
- Target Compound vs. 4g (): The morpholinoethyl group in the target compound introduces a tertiary amine, which may improve water solubility compared to 4g’s benzyl group. The dihydronaphthalenone moiety in 4g, however, could confer redox activity .
- Target Compound vs. BP 14274N/A (): The morpholinoethyl substituent in the target compound offers a distinct pharmacophoric feature compared to BP 14274N/A’s methylbenzyl group, which is more sterically hindered .
Pharmacological Implications
While direct biological data for the target compound are unavailable, analogs provide insights:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions (e.g., between substituted pyrimidine precursors and morpholinoethyl groups) .
- Cyclization steps under controlled temperatures (60–120°C) using catalysts like Pd(OAc)₂ or CuI .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while dichloromethane is used for acid-sensitive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) yields >95% purity .
Q. How is the structural integrity of the compound confirmed?
Key analytical methods include:
- 1H/13C NMR : Assign peaks for the methoxynaphthyl (δ 3.8–4.0 ppm for OCH₃) and morpholinoethyl (δ 2.5–3.5 ppm for N-CH₂) groups .
- HPLC : Purity assessment (>98% via C18 reverse-phase columns) .
- IR Spectroscopy : Confirm carbonyl (1650–1700 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities .
Q. What preliminary biological assays are recommended to assess its activity?
- In vitro enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Solubility and stability : Measure in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Substituent variation : Replace the methoxynaphthyl group with fluorophenyl or hydroxyphenyl moieties to modulate lipophilicity .
- Morpholinoethyl modification : Introduce alkyl chains or heterocycles (e.g., piperazine) to enhance bioavailability .
- Activity comparison : Use a reference table (below) to correlate structural changes with IC₅₀ values :
| Derivative | Modification Site | Biological Activity (IC₅₀) |
|---|---|---|
| 1-(2-Methoxyphenyl)-analog | Pyrazolo-pyrimidine core | 12 µM (EGFR inhibition) |
| 6-(4-Fluorobenzyl)-variant | Morpholinoethyl chain | 8 µM (VEGFR inhibition) |
Q. What computational methods are effective for predicting reaction pathways and optimizing synthesis?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energy barriers for cyclization steps .
- Machine learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., ICReDD’s workflow combining computation and experimental validation) .
- Molecular docking : Screen against kinase ATP-binding pockets (PDB: 1M17) to prioritize derivatives .
Q. How should contradictory data on biological activity or synthetic yields be resolved?
- Replicate experiments : Control variables like solvent purity, temperature gradients, and cell passage numbers .
- Analytical cross-validation : Combine LC-MS and NMR to confirm compound identity in cases of low yield .
- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ variations due to assay protocols) .
Q. What strategies improve metabolic stability for in vivo studies?
- Microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., morpholinoethyl oxidation) .
- Prodrug design : Mask polar groups (e.g., esterify hydroxyl moieties) to enhance permeability .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
